molecular formula C10H9N3O B1275532 3-(4-aminophenyl)-2-cyanoprop-2-enamide

3-(4-aminophenyl)-2-cyanoprop-2-enamide

Cat. No.: B1275532
M. Wt: 187.2 g/mol
InChI Key: LPHVGESWHAXWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-2-cyanoprop-2-enamide (CAS: 30980-78-0) is a cyanoenamide derivative with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . Its structure features a 4-aminophenyl group attached to a cyanoenamide backbone, which contributes to its hydrogen-bonding capacity (two donors, three acceptors) and moderate polarity (polar surface area: 87.47 Ų). While detailed physicochemical data (e.g., melting point, logP) are unavailable for this compound, its applications in medicinal chemistry and pharmaceutical synthesis are inferred from structural analogs .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

IUPAC Name

3-(4-aminophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14)

InChI Key

LPHVGESWHAXWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) on Aromatic Ring Key Properties References
3-(4-Aminophenyl)-2-cyanoprop-2-enamide C₁₀H₉N₃O 187.20 -NH₂ (para) High H-bonding capacity; moderate logP*
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enamide C₁₇H₁₄N₂O₂ 278.31 -OCH₂C₆H₅ (para) logP: 2.69; logSw: -2.96 (low solubility)
(E)-3-(4-Bromoanilino)-2-cyanoprop-2-enamide C₁₀H₈BrN₃O 282.10 -Br (para) Used as a pharmaceutical intermediate
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 357.38 -CH₃ (para); -SO₂NH₂ (para) mp: 288°C; IR νmax: 2214 cm⁻¹ (C≡N)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₄S 373.38 -OCH₃ (para); -SO₂NH₂ (para) mp: 274°C; IR νmax: 2212 cm⁻¹ (C≡N)
Key Observations :

Electron-Donating vs. Bromine (electron-withdrawing) in (E)-3-(4-bromoanilino)-2-cyanoprop-2-enamide increases molecular weight and may enhance halogen bonding in biological targets .

Impact on Melting Points :

  • Compounds with sulfamoylphenyl groups (e.g., 13a , 13b ) exhibit higher melting points (274–288°C) due to strong intermolecular hydrogen bonds and π-π stacking . The target compound’s melting point is unreported but likely lower due to the absence of sulfonamide groups.

Solubility and logP :

  • The benzyloxy derivative (logP: 2.69) is more lipophilic than the target compound, which likely has a lower logP due to its smaller aromatic substituent.

Functional Group Modifications

  • Cyanopropenamide vs. Prop-2-enoic Acid: The structurally related compound 3-(4-aminophenyl)prop-2-enoic acid (from Aconitum tanguticum) replaces the cyanopropenamide group with a carboxylic acid. This modification increases polarity and acidity (pKa ~4.5), altering bioavailability compared to the target compound’s neutral amide .
  • Hydrazinylidene Derivatives: Compounds 13a and 13b feature hydrazinylidene linkages, which introduce additional hydrogen-bond donors and stabilize tautomeric forms. This contrasts with the target compound’s simpler enamide structure, which may reduce metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.